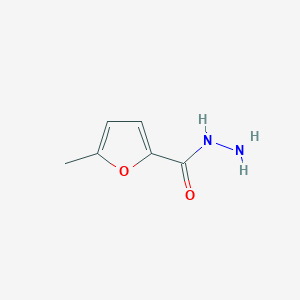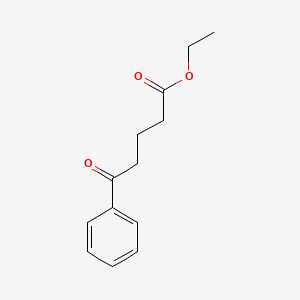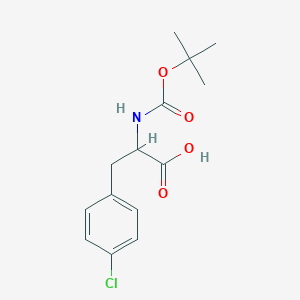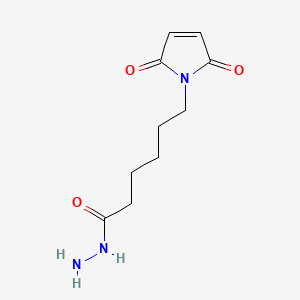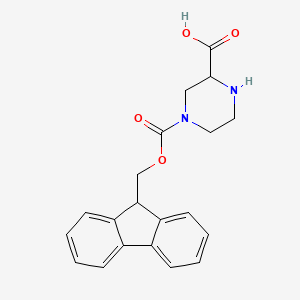
2-(Piperidin-1-ylmethyl)phenylboronic acid
Overview
Description
2-(Piperidin-1-ylmethyl)phenylboronic acid is a useful research compound. Its molecular formula is C12H18BNO2 and its molecular weight is 219.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
- Library Synthesis via Suzuki–Miyaura Cross-Couplings : Boc-protected (piperazin-1-ylmethyl)biaryls were synthesized from phenylboronic acid pinacol esters via microwave-mediated Suzuki–Miyaura coupling, demonstrating the utility of similar compounds in diversifying biaryl libraries (Spencer et al., 2011).
- Diastereoselective Synthesis : The diastereoselective synthesis of 2,3-disubstituted piperidines through nucleophilic additions to N-acyliminium ions with aryl- and alkenyl boronic acids shows the critical role of boronic acid compounds in synthesizing complex piperidine derivatives (Mizuta & Onomura, 2012).
Biological Activity
- Antifungal and Fungicidal Activity : Studies on 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue against filamentous fungi indicated the significance of the benzoxaborole system for antifungal action, highlighting the potential of phenylboronic acid derivatives in developing new antifungal agents (Wieczorek et al., 2014).
Analytical Applications
- Ion-Selective Electrodes : Piperazine-based compounds bearing phenylboronic acid groups were applied as dopamine receptors in polymeric membranes of ion-selective electrodes, showcasing the use of boronic acid derivatives in the development of selective sensors for neurotransmitters (Durka et al., 2019).
Quantum Mechanical and Spectroscopic Studies
- Spectroscopic Properties : The investigation of the spectroscopic properties of related compounds using various techniques provided insights into their structural and electronic characteristics, which are essential for understanding their reactivity and interaction with biological targets (Devi et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acids, are known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
The 2-(Piperidin-1-ylmethyl)phenylboronic acid, as a type of organoboron compound, participates in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the compound interacts with a palladium (0) catalyst and a base. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
The safety data sheet suggests that the compound should be handled with care, indicating that it may have certain bioavailability considerations .
Result of Action
The compound’s participation in suzuki-miyaura coupling reactions contributes to the formation of carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s participation in Suzuki-Miyaura coupling reactions is influenced by the presence of a palladium (0) catalyst and a base .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-1-ylmethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with various enzymes, including proteases and kinases, by forming reversible covalent bonds with the active site residues. The boronic acid group of this compound can form a tetrahedral adduct with the hydroxyl groups of serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, this compound can interact with proteins that contain diol groups, such as glycoproteins, through boronate-diol interactions, thereby modulating their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can inhibit the activity of proteases involved in cell signaling cascades, leading to altered signal transduction and gene expression profiles. Furthermore, the interaction of this compound with glycoproteins can affect cellular metabolism by modulating the stability and function of these proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group of this compound can interact with the hydroxyl groups of serine or threonine residues in the active sites of enzymes, leading to the formation of a tetrahedral adduct and subsequent enzyme inhibition. Additionally, this compound can bind to diol-containing biomolecules, such as glycoproteins, through boronate-diol interactions. These interactions can result in the modulation of enzyme activity, protein stability, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of phenylboronic acid and piperidin-1-ylmethanol. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate protein function without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy in enzyme inhibition plateaus at higher concentrations, indicating a saturation point for its biochemical interactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit the activity of enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can interact with cofactors, such as nicotinamide adenine dinucleotide (NAD+) and adenosine triphosphate (ATP), further influencing metabolic pathways and cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells. These interactions can affect the compound’s bioavailability and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals in its structure. Additionally, post-translational modifications, such as phosphorylation or glycosylation, can further modulate the localization and activity of this compound within cells .
Properties
IUPAC Name |
[2-(piperidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7,15-16H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKFVMDAESHIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400727 | |
| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878289-33-9 | |
| Record name | 2-(Piperidin-1-ylmethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)



